2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate
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Description
“2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate” is a chemical compound that incorporates a thiophene species . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Scientific Research Applications
Synthesis and Structural Analysis
2-Oxo-2-(o-tolylamino)ethyl 5-methylthiophene-2-carboxylate and similar compounds have been synthesized and characterized, contributing to the field of organic chemistry. For example, a study on the synthesis and crystal structure of a related compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, was conducted, providing insight into its molecular structure through X-ray diffraction, IR, ^1H, and ^13C NMR spectroscopy (Marjani, 2013).
Chemical Stability and Complex Formation
Research into the physicochemical properties of similar thiophene derivatives, like ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, has explored their acid-base properties, solubility, chemical stability, and potential for complex formation with metals such as Cu(II), Co(II), and Ni(II) (Chekanova et al., 2014).
Photopolymerisable Liquid Crystals
A related research field involves the study of conjugated photopolymerisable liquid crystals for potential applications in electronic displays and photovoltaic cells. The synthesis of 3′-methyl-(5,5′′-bis[3-ethyl-3-(6-phenyl-hexyloxymethyl)-oxetane])-2,2′:5′,2′′-terthiophene (5T(Me)Ox) demonstrated smectic-C and nematic liquid crystal phases, with in situ polymerization capabilities for electronic applications (McGlashon et al., 2012).
Molecular Wires and Optoelectronic Properties
The development of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has opened avenues for creating molecular wires with significant implications for optoelectronic devices. These compounds exhibit remarkable stability and optoelectronic properties, making them suitable for use in organic electronics and photonics (Wang et al., 2006).
Antimicrobial Activity
Compounds incorporating the 2-oxo-2H-chromene moiety, closely related to this compound, have been investigated for their antimicrobial properties. Studies on novel 2-oxo-2H-chromene-3-carbaldehyde derivatives containing 1,3,4-thiadiazole have demonstrated moderate antimicrobial activity, showcasing potential therapeutic applications (Govori et al., 2014).
Heterocyclic Synthesis
Research efforts have also focused on the synthesis of thieno[3,4-d]pyrimidines from reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds. This work contributes to the expansion of heterocyclic chemistry, offering new pathways for the synthesis of complex heterocyclic structures (Ryndina et al., 2002).
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-4-6-12(10)16-14(17)9-19-15(18)13-8-7-11(2)20-13/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFRJHITZQUWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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